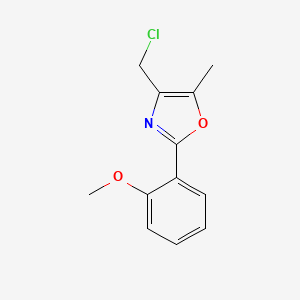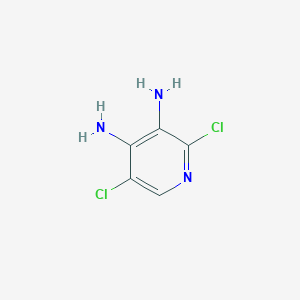
5-Bromo-4-methylthiophene-2-carbonitrile
Descripción general
Descripción
The compound "5-Bromo-4-methylthiophene-2-carbonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactivity of similar thiophene derivatives. For instance, the synthesis and reactivity of 3-bromoisothiazole derivatives are explored, which are structurally related to thiophene compounds . Additionally, the synthesis and properties of a dithieno thiophene compound starting from a 3-bromo-4-methylthiophene are reported, which can shed light on the behavior of brominated thiophenes .
Synthesis Analysis
The synthesis of related brominated thiophene compounds involves starting materials such as 3-bromo-4-methylthiophene, which is a precursor to more complex thiophene derivatives . The methods used to synthesize these compounds can vary, but they often involve reactions with nucleophiles or further functionalization of the thiophene ring. The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential applications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is of great interest due to their potential optical and electronic properties. In the case of the dithieno thiophene compound mentioned in the second paper, single-crystal X-ray structure analysis was performed to determine the packing mode of the compound . Such analysis is essential for understanding the intermolecular interactions and the resulting physical properties of the material.
Chemical Reactions Analysis
The reactivity of brominated thiophene compounds can be influenced by the substituents on the thiophene ring. For example, the presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The first paper discusses the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to various amino-substituted derivatives . These reactions are indicative of the potential transformations that brominated thiophene compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds are determined by their molecular structure. The optical properties, such as absorption and photoluminescence, are particularly important for materials that could be used in electronic or photonic applications. The second paper reports on the absorption and photoluminescence properties of a dithieno thiophene compound in solution and in the solid state . These properties are influenced by the molecular structure and the electronic distribution within the compound.
Aplicaciones Científicas De Investigación
Crystallographic Analysis and Reactivity Parameters
5-Bromo-4-methylthiophene-2-carbonitrile derivatives have been utilized in crystallographic studies. For instance, derivatives like 2-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile have been synthesized and their crystal structures analyzed using X-ray crystallography. These compounds showcased coordinated compliance of chloro-methyl and bromo-methyl exchange rule, which was reinforced through Hirshfeld surface analysis. Additionally, the reactivity parameters of these compounds were assessed using DFT/B3LYP level of theory, indicating their potential in drug discovery applications (Swamy et al., 2020).
Hydrodehalogenation and Synthesis of Carbonitriles
The compound has been involved in regioselective hydrodehalogenation processes to produce various isothiazole carbonitriles. This highlights its utility in the synthesis of specific organic compounds, which might be of interest in material science or pharmacological research (Ioannidou & Koutentis, 2011).
Corrosion Inhibition
Certain derivatives of 5-Bromo-4-methylthiophene-2-carbonitrile, like bithiophene carbonitrile derivatives, have been studied for their inhibitive effect on carbon steel corrosion in acidic solutions. This demonstrates the compound's potential application in industrial settings, particularly in corrosion protection (Bedair et al., 2018).
Arylation for Organic Materials
Selective direct arylation of methylthiophene derivatives, closely related to 5-Bromo-4-methylthiophene-2-carbonitrile, has been studied for creating a library of organic electronic materials. This indicates its relevance in the field of electronic materials and devices (Vamvounis & Gendron, 2013).
Dyeing and Textile Applications
Derivatives of this compound have also found applications in the textile industry. Specifically, complexation of dyes derived from thiophene with various metals like Cu, Co, Zn, and their application properties on fabrics such as polyester and nylon 6.6 have been explored. This indicates the potential utility of this compound in fabric dyeing processes and material sciences (Abolude et al., 2021).
Propiedades
IUPAC Name |
5-bromo-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621205 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylthiophene-2-carbonitrile | |
CAS RN |
304854-52-2 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)




![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)



